Monoisotopic Mass Shift of +3.02 Da Enables Unambiguous Analyte-Internal Standard Discrimination in Triple Quadrupole LC-MS/MS
The incorporation of three deuterium atoms on the methyl group of 2-methylazetidine produces a monoisotopic mass increase from 71.073499 Da to 74.092330 Da, representing a net shift of +3.018831 Da relative to the unlabeled parent compound . This +3 Da shift exceeds the minimum recommended mass difference of +2 Da for avoiding isotopic overlap between analyte and internal standard in unit-resolution triple quadrupole MS [1]. In comparison, a single ¹³C substitution would yield only +1 Da, and even dual ¹⁵N labeling would produce at most +2 Da, placing the d₃-labeled azetidine in a favorable position for baseline-resolved selected reaction monitoring (SRM) transitions.
| Evidence Dimension | Monoisotopic mass and mass shift for LC-MS/MS internal standard application |
|---|---|
| Target Compound Data | 74.092330 Da (C₄H₆D₃N) |
| Comparator Or Baseline | 2-Methylazetidine (unlabeled): 71.073499 Da (C₄H₉N); +3.018831 Da shift |
| Quantified Difference | Absolute mass shift: +3.018831 Da; Relative mass increase: 4.25% |
| Conditions | Monoisotopic mass calculated from molecular formula; ChemSpider records CSID 58784976 (target) and CSID 464791 (comparator) |
Why This Matters
A mass shift ≥3 Da ensures that the internal standard signal does not overlap with the analyte M+2 or M+3 natural abundance isotopologue peaks, which is critical for achieving <15% accuracy and precision in regulated bioanalysis.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. doi:10.1002/rcm.1790. View Source
